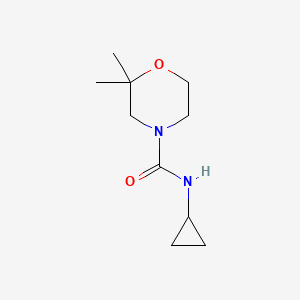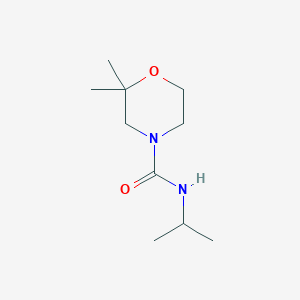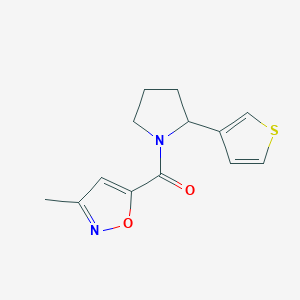
2-(dimethylamino)-N-methyl-N-phenylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(dimethylamino)-N-methyl-N-phenylpyridine-3-carboxamide, commonly known as DMPP, is a chemical compound that has received significant attention in scientific research due to its potential applications in various fields. DMPP is a pyridine derivative that belongs to the class of nicotinic acetylcholine receptor agonists.
Wissenschaftliche Forschungsanwendungen
DMPP has been studied extensively in scientific research due to its potential applications in various fields. DMPP has been found to have insecticidal properties and can be used as a pesticide. DMPP has also been studied for its potential applications in neuroscience, particularly in the study of nicotinic acetylcholine receptors. DMPP has been used as a tool to study the function of these receptors in the central nervous system.
Wirkmechanismus
DMPP acts as an agonist of nicotinic acetylcholine receptors. These receptors are located in the central and peripheral nervous systems and are involved in various physiological processes, including muscle contraction, cognition, and memory. DMPP binds to these receptors and activates them, leading to an increase in the release of neurotransmitters such as dopamine and acetylcholine.
Biochemical and Physiological Effects
DMPP has been found to have various biochemical and physiological effects. In vitro studies have shown that DMPP can increase the release of dopamine and acetylcholine from neuronal cells. DMPP has also been found to increase the activity of voltage-gated calcium channels, leading to an increase in intracellular calcium concentration. In vivo studies have shown that DMPP can improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
DMPP has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. DMPP has also been found to have a high potency and selectivity for nicotinic acetylcholine receptors. However, DMPP has some limitations for lab experiments. It has a short half-life and can be rapidly metabolized in vivo. DMPP can also have off-target effects on other receptors, leading to potential confounding results.
Zukünftige Richtungen
There are several future directions for the study of DMPP. One potential direction is the development of DMPP analogs with improved potency and selectivity for nicotinic acetylcholine receptors. Another direction is the study of DMPP in disease states, such as Alzheimer's disease and Parkinson's disease, where nicotinic acetylcholine receptor function is impaired. DMPP could also be studied for its potential applications in the treatment of nicotine addiction. Overall, DMPP has significant potential for future scientific research and applications.
Synthesemethoden
DMPP can be synthesized using various methods, including the reaction of 2-bromo-3-carboxypyridine with dimethylamine and N-methyl-N-phenylamine. DMPP can also be synthesized from 2-chloro-3-carboxypyridine using a similar method. The synthesis of DMPP is relatively simple and can be achieved using standard laboratory equipment.
Eigenschaften
IUPAC Name |
2-(dimethylamino)-N-methyl-N-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-17(2)14-13(10-7-11-16-14)15(19)18(3)12-8-5-4-6-9-12/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQKCEGKMSRMKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)C(=O)N(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(dimethylamino)-N-methyl-N-phenylpyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]-2-phenoxypropanamide](/img/structure/B7558764.png)



![2-[(4-Phenoxyphenyl)methylamino]ethanol](/img/structure/B7558803.png)



![3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B7558816.png)


![1-(2-Tert-butyl-4-methoxyphenoxy)-3-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-ol](/img/structure/B7558842.png)
![N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]acetamide](/img/structure/B7558850.png)
